![molecular formula C7H12Cl2S B14736557 1-[(E)-1,2-dichloroethenyl]sulfanylpentane CAS No. 5424-89-5](/img/structure/B14736557.png)
1-[(E)-1,2-dichloroethenyl]sulfanylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-1,2-Dichloroethenyl]sulfanylpentane is an organosulfur compound characterized by the presence of a dichloroethenyl group attached to a sulfanyl group, which is further connected to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-1,2-dichloroethenyl]sulfanylpentane typically involves the reaction of 1,2-dichloroethylene with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-1,2-Dichloroethenyl]sulfanylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state, such as a chloroalkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Chloroalkenes and alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-[(E)-1,2-Dichloroethenyl]sulfanylpentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(E)-1,2-dichloroethenyl]sulfanylpentane exerts its effects involves interactions with various molecular targets. The dichloroethenyl group can undergo electrophilic addition reactions, while the sulfanyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.
Comparison with Similar Compounds
1,2-Dichloroethylene: Shares the dichloroethenyl group but lacks the sulfanyl and pentane components.
1,2-Dichloroethane: Similar in structure but with different reactivity and applications.
Ethylene dichloride: Another chlorinated hydrocarbon with distinct properties.
Uniqueness: 1-[(E)-1,2-Dichloroethenyl]sulfanylpentane is unique due to the combination of the dichloroethenyl and sulfanyl groups, which confer specific reactivity and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
5424-89-5 |
|---|---|
Molecular Formula |
C7H12Cl2S |
Molecular Weight |
199.14 g/mol |
IUPAC Name |
1-[(E)-1,2-dichloroethenyl]sulfanylpentane |
InChI |
InChI=1S/C7H12Cl2S/c1-2-3-4-5-10-7(9)6-8/h6H,2-5H2,1H3/b7-6- |
InChI Key |
DPWUPSPSDAVXMF-SREVYHEPSA-N |
Isomeric SMILES |
CCCCCS/C(=C\Cl)/Cl |
Canonical SMILES |
CCCCCSC(=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

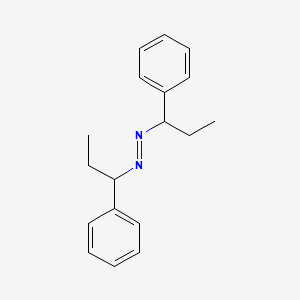
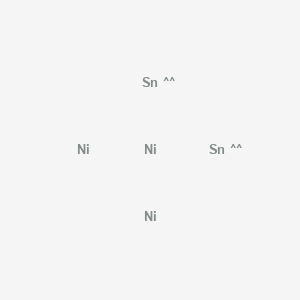
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
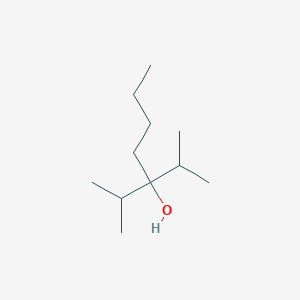

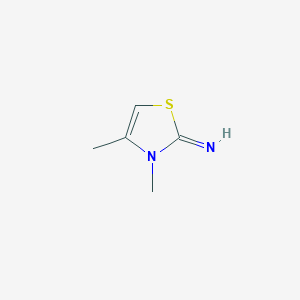
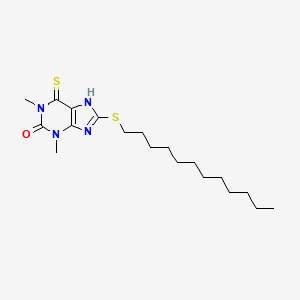
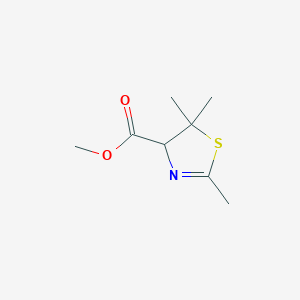
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)


